molecular formula C10H12O3 B1600118 8-Methoxychroman-3-ol CAS No. 91520-01-3

8-Methoxychroman-3-ol

Cat. No. B1600118
CAS RN: 91520-01-3
M. Wt: 180.2 g/mol
InChI Key: HGANUJBWBUOMBB-UHFFFAOYSA-N
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Description

8-Methoxychroman-3-ol is a chemical compound with the molecular formula C10H12O3 . It is also known by its IUPAC name, 8-methoxy-3,4-dihydro-2H-chromen-3-ol .


Molecular Structure Analysis

The molecular structure of 8-Methoxychroman-3-ol can be represented by the SMILES notation: COC1=CC=CC2=C1OCC(C2)O . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

8-Methoxychroman-3-ol has a molecular weight of 180.20 . It has a density of 1.215 . The melting point is reported to be between 80-82ºC .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : 8-Methoxychroman-3-ol and its derivatives have been synthesized using various techniques. For instance, the synthesis of 3-dialkylaminochromans, including derivatives of 8-Methoxychroman-3-ol, was achieved through thallium(III)-induced cyclization of allyl aryl ethers (Andersson, Wikström, & Hallberg, 1990).

  • Optimized Synthesis Methods : Research on optimizing synthesis methods for related compounds has been conducted, such as the synthesis of 8–Methoxymenthan–3–ol in a packed-bed flow reactor, highlighting key parameters affecting the conversion and formation rates (Guyo, Hlangothi, & Zeelie, 2021).

Biochemical and Photobiological Studies

  • DNA Interaction and Photoreaction : Studies have been conducted on the photochemical reactions of 8-Methoxychroman-3-ol derivatives with DNA, such as the photoreaction of 8-methoxypsoralen with calf thymus DNA (Tessman, Isaacs, & Hearst, 1985).

  • Protein Conjugation : Investigations into the photo-conjugation of 8-Methoxychroman-3-ol derivatives with proteins have been reported, such as the formation of a covalent conjugate between 8-methoxypsoralen and bovine serum albumin (Yoshikawa et al., 1979).

Pharmaceutical Applications

  • Antioxidant Properties : Research has shown the protective effects of certain antioxidants, including derivatives of 8-Methoxychroman-3-ol, against DNA damage induced by environmental pollutants (Burkhardt et al., 2001).

  • Isolation from Medicinal Plants : Isolation of homoisoflavonoids, including derivatives of 8-Methoxychroman-3-ol, from medicinal plants and their traditional claims have been studied (Hafez-Ghoran, Ebrahimi, Mighani, & Saeidnia, 2015).

properties

IUPAC Name

8-methoxy-3,4-dihydro-2H-chromen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-9-4-2-3-7-5-8(11)6-13-10(7)9/h2-4,8,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGANUJBWBUOMBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436412
Record name 8-methoxychroman-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxychroman-3-ol

CAS RN

91520-01-3
Record name 8-methoxychroman-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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